molecular formula C18H23NO5S B6762884 N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-3,4-dihydro-2H-chromene-3-carboxamide

N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B6762884
M. Wt: 365.4 g/mol
InChI Key: IKRHVLGOJCNQJE-UHFFFAOYSA-N
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Description

N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[45]decan-9-yl)-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound with a unique spiro structure

Properties

IUPAC Name

N-(2,2-dioxo-6-oxa-2λ6-thiaspiro[4.5]decan-9-yl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5S/c20-17(14-9-13-3-1-2-4-16(13)23-11-14)19-15-5-7-24-18(10-15)6-8-25(21,22)12-18/h1-4,14-15H,5-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRHVLGOJCNQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCS(=O)(=O)C2)CC1NC(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves multiple steps. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the chromene and carboxamide functionalities. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic compounds and chromene derivatives. Examples are:

  • Spiro[4.5]decan-9-yl derivatives
  • Chromene-3-carboxamide analogs

Uniqueness

What sets N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-3,4-dihydro-2H-chromene-3-carboxamide apart is its specific combination of the spirocyclic core and chromene-carboxamide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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